

The Discovery and Isolation of Pantothenic Acid: A Technical Guide

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Compound of Interest

Compound Name: *L-Pantothenic acid*

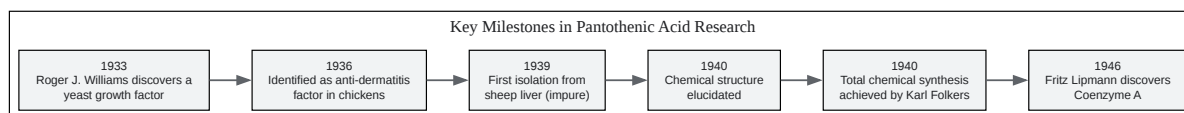
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Introduction: Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin indispensable for all known forms of life. Its name, derived from the Greek word 'pantos' meaning "from everywhere," reflects its ubiquitous distribution in biological tissues.^[1] As a central precursor in the biosynthesis of Coenzyme A (CoA), pantothenic acid is a cornerstone of intermediary metabolism, participating in the synthesis and degradation of carbohydrates, lipids, and proteins.^[2] This technical guide provides an in-depth overview of the historical discovery, isolation, and chemical synthesis of pantothenic acid, presenting detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.

Discovery and Early Research

The journey to identify pantothenic acid began with studies into microbial nutrition. In 1933, American biochemist Roger J. Williams discovered that a specific acidic substance was an essential growth factor for yeast (*Saccharomyces cerevisiae*).^{[3][4]} This finding marked the initial discovery of the compound he would later name pantothenic acid due to its widespread occurrence.^[1] Subsequent research by C.A. Elvehjem and T.H. Jukes in 1936 demonstrated its role as a growth and "anti-dermatitis" factor in chickens.^[3] The definitive chemical structure of the molecule was elucidated by Williams and his colleagues in 1940, paving the way for its total chemical synthesis that same year by a team at Merck led by Karl Folkers.^{[3][5][6]} The profound metabolic importance of pantothenic acid was fully realized with the discovery of its functional form, Coenzyme A, by Fritz Lipmann in 1946, a discovery for which he shared the Nobel Prize in Physiology or Medicine in 1953.^[3]



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Caption: A timeline of the key discoveries related to pantothenic acid.

Isolation from Biological Sources

The first successful, albeit partial, isolation of pantothenic acid was reported by Roger J. Williams and his colleagues in 1939.[7] They processed a large quantity of sheep liver to yield a small amount of a concentrate with high biological activity. The general workflow involved initial extraction, removal of impurities, and concentration through various chemical and physical methods.

Experimental Protocol: Isolation from Liver (Reconstructed)

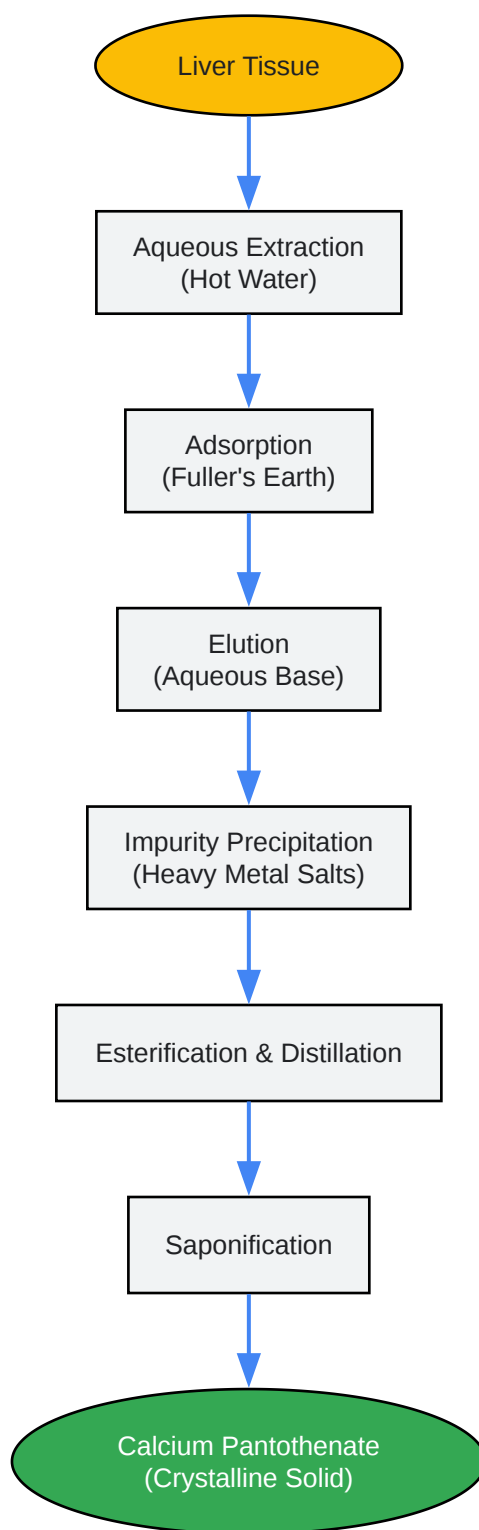
This protocol is reconstructed based on published summaries of the work of Williams et al. in the late 1930s and common biochemical techniques of the era. The initial 1939 isolation yielded approximately 3 grams of a 40% pure concentrate from 250 kg of sheep liver.[7]

Objective: To concentrate and purify the yeast growth factor (pantothenic acid) from a biological matrix.

Methodology:

- Initial Extraction:
 - Homogenize fresh liver tissue with water.
 - Heat the homogenate to coagulate proteins and centrifuge to separate the solids.

- Collect the aqueous supernatant, which contains the water-soluble pantothenic acid.
- Adsorption and Elution:
 - Acidify the extract and treat with an adsorbent material like fuller's earth or activated charcoal, to which pantothenic acid binds.
 - Wash the adsorbent to remove unbound impurities.
 - Elute the pantothenic acid from the adsorbent using a basic solution, such as aqueous pyridine or ammonia.
- Solvent Extraction and Precipitation:
 - Acidify the eluate and perform a series of liquid-liquid extractions with an immiscible organic solvent (e.g., ether) to remove lipid-soluble impurities. Pantothenic acid remains in the aqueous phase.
 - Neutralize the aqueous phase and treat with heavy metal salts (e.g., barium hydroxide, lead acetate) to precipitate impurities like phosphates and other organic acids.
 - Remove the precipitate by centrifugation.
- Esterification and Distillation:
 - Convert the crude pantothenic acid into its methyl or ethyl ester by reacting with the corresponding alcohol in the presence of an acid catalyst.
 - Subject the esterified mixture to fractional distillation under high vacuum to separate the more volatile pantothenic acid ester from non-volatile contaminants.
- Saponification and Final Purification:
 - Saponify the purified ester back to the free acid using a mild alkaline hydrolysis.
 - Convert the free acid to a stable salt, such as calcium pantothenate, for final purification by crystallization.



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Caption: Generalized workflow for the isolation of pantothenic acid from liver.

Chemical Synthesis

The determination of pantothenic acid's structure as an amide of β -alanine and pantoic acid in 1940 was immediately followed by its total chemical synthesis.[8] The group at Merck, led by Karl Folkers, published a method that confirmed the structure and made the pure vitamin available for widespread research.[7] The synthesis involves the preparation of pantolactone and its condensation with a β -alanine derivative.

Experimental Protocol: Total Synthesis (Folkers/Stiller, 1940)

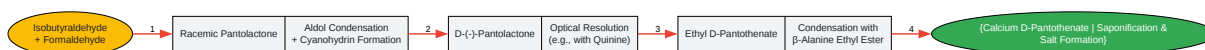
This protocol describes the key steps for the first total synthesis of pure, crystalline calcium pantothenate as reported in 1940.

Objective: To achieve the total synthesis of biologically active D(+)-pantothenic acid.

Methodology:

- Synthesis of Racemic Pantolactone:
 - Perform an aldol condensation of isobutyraldehyde with formaldehyde in the presence of a base (e.g., potassium carbonate) to form hydroxypivaldehyde.
 - React the hydroxypivaldehyde with sodium cyanide followed by acid hydrolysis to form racemic (D,L)-pantolactone.
- Resolution of Pantolactone:
 - Utilize a chiral resolving agent, such as quinine or brucine, to form diastereomeric salts with the racemic pantoic acid (opened lactone).
 - Separate the diastereomers by fractional crystallization. For example, the quinine salt of D-(-)-pantoic acid is less soluble and crystallizes out.
 - Acidify the separated salt to regenerate the optically pure D-(-)-pantolactone. The L-(+)-lactone remains in the mother liquor.
- Condensation with β -Alanine:

- Condense the purified D-(-)-pantolactone with the ethyl ester of β -alanine by heating the mixture (e.g., at 70°C). This opens the lactone ring and forms the amide bond, yielding ethyl D-pantothenate.
- Hydrolysis and Salt Formation:
 - Saponify the ethyl ester of D-pantothenic acid using a stoichiometric amount of a base, such as barium hydroxide or sodium hydroxide, to yield the free acid.
 - Neutralize the solution with calcium carbonate or calcium hydroxide.
 - Evaporate the solvent under vacuum and crystallize the resulting calcium D-pantothenate from a suitable solvent like methanol or ethanol.



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Caption: Key stages in the first total chemical synthesis of pantothenic acid.

Quantitative Analysis: Microbiological Assay

Before the advent of modern chromatographic techniques, the quantification of vitamins relied heavily on microbiological assays. Esmond Snell, a collaborator of Williams, was instrumental in developing these methods. The assay for pantothenic acid typically uses *Lactobacillus plantarum*, a bacterium that requires an external source of the vitamin for growth. The extent of bacterial growth in a medium containing all necessary nutrients except pantothenic acid is proportional to the amount of the vitamin added from a sample.

Experimental Protocol: *Lactobacillus plantarum* Assay

Objective: To quantify the pantothenic acid content in a sample by measuring the growth response of *Lactobacillus plantarum*.

Methodology:

- Sample and Standard Preparation:
 - Sample Extraction: If the vitamin is in a bound form (as CoA or phosphopantetheine), release it by enzymatic hydrolysis using enzymes like alkaline phosphatase and pantetheinase.
 - Prepare a sterile, aqueous extract of the sample.
 - Standard Curve: Prepare a series of standard solutions with known concentrations of calcium pantothenate (e.g., 0.0 to 0.10 μg per 10 mL).
- Inoculum Preparation:
 - Subculture *Lactobacillus plantarum* (e.g., ATCC 8014) from a stock culture into a sterile broth medium containing a small amount of pantothenic acid.
 - Incubate for 18-24 hours at 37°C.
 - Harvest the cells by centrifugation, wash them multiple times with sterile saline to remove any residual vitamin, and resuspend in saline to a standardized turbidity.
- Assay Procedure:
 - Dispense 5 mL of sterile, double-strength Pantothenate Assay Medium (which contains all required nutrients except pantothenic acid) into a series of sterile test tubes.
 - Add increasing volumes of the standard solutions to one set of tubes and appropriate dilutions of the sample extract to another set. Include uninoculated and inoculated blanks (0 μg pantothenate).
 - Adjust the final volume of all tubes to 10 mL with purified water.
 - Autoclave the tubes (e.g., 121°C for 5-10 minutes) and cool.
 - Inoculate each tube (except the uninoculated blank) with one drop of the prepared bacterial suspension.
- Incubation and Measurement:

- Incubate all tubes at 37°C for 18-24 hours.
- Measure the bacterial growth turbidimetrically using a spectrophotometer (e.g., at 660 nm). Alternatively, growth can be measured by titrating the lactic acid produced with a standard NaOH solution.
- Calculation:
 - Plot the turbidity (or acid produced) of the standards against their concentration to create a standard curve.
 - Determine the pantothenic acid concentration in the sample extract by interpolating its growth response on the standard curve.

Data Presentation

Table 1: Pantothenic Acid Content in Selected Foods

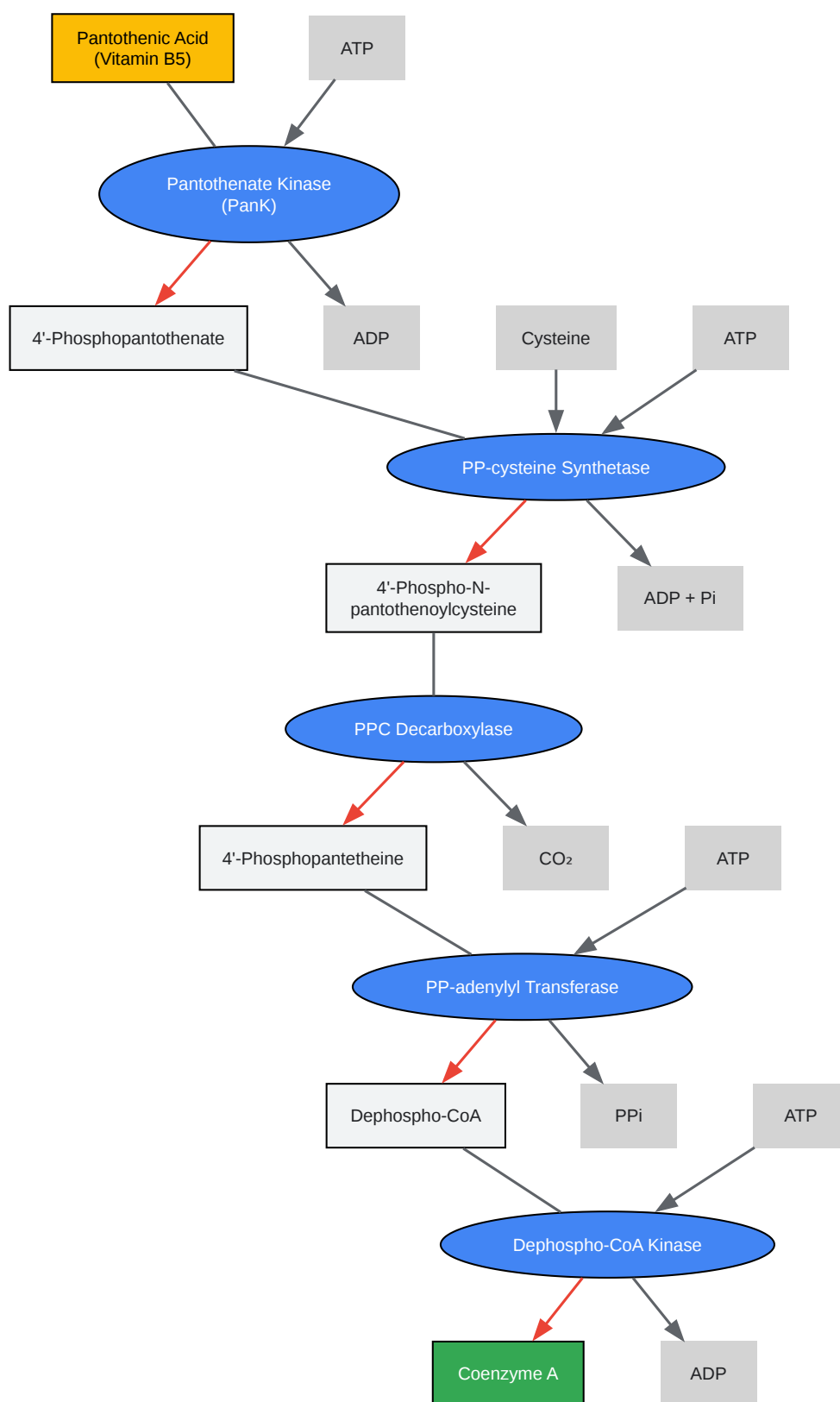
Food Source	Serving Size	Pantothenic Acid (mg)	Percent Daily Value (%)
Beef liver, cooked	3 oz (85 g)	8.3	166
Shiitake mushrooms, cooked	½ cup	2.6	52
Sunflower seeds, roasted	¼ cup	2.4	48
Chicken breast, cooked	3 oz (85 g)	1.3	26
Tuna, light, canned in water	3 oz (85 g)	1.2	24
Avocado	½ medium	1.0	20
Milk, 2% fat	1 cup	0.9	18
Potato, baked	1 medium	0.7	14
Egg, hard-boiled	1 large	0.7	14
Yogurt, plain, low-fat	1 cup	0.6	12
Broccoli, chopped, boiled	½ cup	0.5	10
Brown rice, cooked	1 cup	0.5	10
Whole wheat bread	1 slice	0.2	4

Source: USDA
FoodData Central,
values may vary. Daily
Value (DV) is 5 mg.

Biological Role and Metabolic Pathway

Pantothenic acid's primary function is as a structural component of Coenzyme A (CoA). The biosynthesis of CoA is a five-step enzymatic pathway that occurs in all cells.^[2] This pathway

begins with the phosphorylation of pantothenic acid by the enzyme pantothenate kinase (PanK), which is the rate-limiting step in the sequence. CoA is a critical acyl group carrier, most notably as acetyl-CoA, which funnels carbon atoms from glycolysis and fatty acid oxidation into the citric acid cycle for energy production.[3] It is also essential for the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine.[2]



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Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis.

Conclusion

The discovery and isolation of pantothenic acid represent a significant chapter in the history of nutritional biochemistry. From its identification as a ubiquitous microbial growth factor to the elucidation of its structure and its central role in metabolism as Coenzyme A, the foundational research of pioneers like Roger J. Williams, Karl Folkers, and Fritz Lipmann provided critical insights that continue to inform modern science. The experimental techniques developed for its isolation, synthesis, and quantification, while now largely superseded, laid the groundwork for the robust analytical methods used today in research and drug development. A thorough understanding of this history and the underlying biochemical pathways remains essential for professionals working to unravel the complexities of metabolic diseases and develop novel therapeutic interventions.

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